

Infrared spectroscopy analysis of 2-Chloro-5-methylaniline hydrochloride

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Compound of Interest

Compound Name:	2-Chloro-5-methylaniline hydrochloride
CAS No.:	62224-71-9
Cat. No.:	B8766055

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Application Note: Infrared Spectroscopy Analysis of **2-Chloro-5-methylaniline Hydrochloride**

Executive Summary

This technical guide details the protocol for the vibrational analysis of **2-Chloro-5-methylaniline hydrochloride** (the hydrochloride salt of 6-chloro-m-toluidine) using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.[1]

The primary analytical challenge lies in distinguishing the hydrochloride salt form (ammonium cation,

) from the free base amine (

) and preventing sampling artifacts caused by hygroscopicity or ion exchange. This guide recommends Attenuated Total Reflectance (ATR) as the primary sampling method to ensure data integrity, with KBr pelletization as a secondary method requiring strict moisture control.

Chemical Profile & Structural Context

Understanding the molecular geometry is prerequisite to spectral interpretation. The hydrochloride salt formation protonates the amine, altering the vibrational modes significantly compared to the free base.

- Compound Name: **2-Chloro-5-methylaniline hydrochloride**

- Parent Free Base CAS:

- Molecular Formula:

(Salt form:

)

- Key Functional Groups:

- Primary Ammonium (

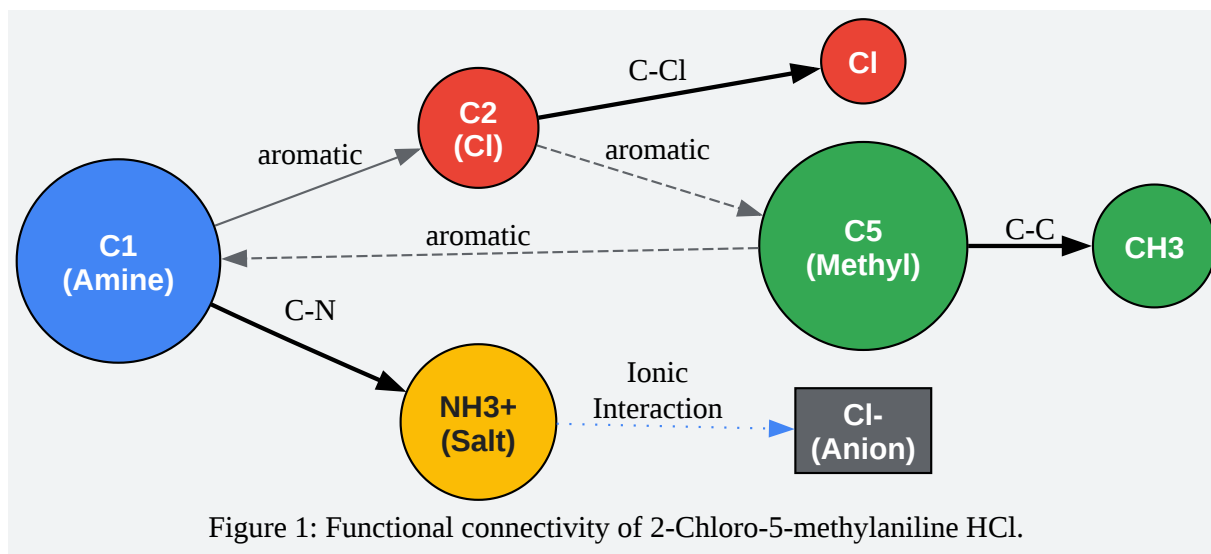
): Broad stretching bands due to hydrogen bonding.

- Aromatic Ring: 1,2,5-substitution pattern.

- Aryl Chloride (

): Heavy atom stretch in the fingerprint region.

Structural Visualization



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Experimental Protocol

Sampling Methodology: ATR vs. KBr

While KBr pellets are the traditional "gold standard" for resolution, they pose a specific risk for hydrochloride salts: Pressure-Induced Ion Exchange.

This reaction can shift peak positions, creating spectral artifacts. Therefore, Diamond ATR is the validated method for this application.

Validated ATR Protocol

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable against abrasive crystals).

Step-by-Step Workflow:

- System Suitability:
 - Clean crystal with isopropanol.

- Collect a background spectrum (Air).
- Validation Criteria: Background energy curve must show no residual peaks at 3000 (hydrocarbons) or 2350 (fluctuation < 2%).
- Sample Loading:
 - Place 2–5 mg of 2-Chloro-5-methylaniline HCl powder onto the center of the crystal.
 - Crucial: Ensure the sample covers the "sweet spot" (active area) of the diamond.
- Compression:
 - Apply pressure using the anvil.
 - Target: Monitor the preview mode. Increase pressure until absorbance bands stabilize. Do not over-torque, as this may crush the crystal lattice structure, though diamond is resilient.
- Acquisition Parameters:
 - Range: 4000 – 450
 - Resolution: 4
 - Scans: 32 (Routine) or 64 (High Signal-to-Noise)
 - Apodization: Strong (e.g., Beer-Norton) to reduce side-lobes on sharp aromatic peaks.
- Post-Run Hygiene:
 - Wipe with ethanol immediately. Chlorinated amines can be corrosive and toxic.
 - Safety Note: Dispose of wipes as hazardous chemical waste.

Workflow Diagram

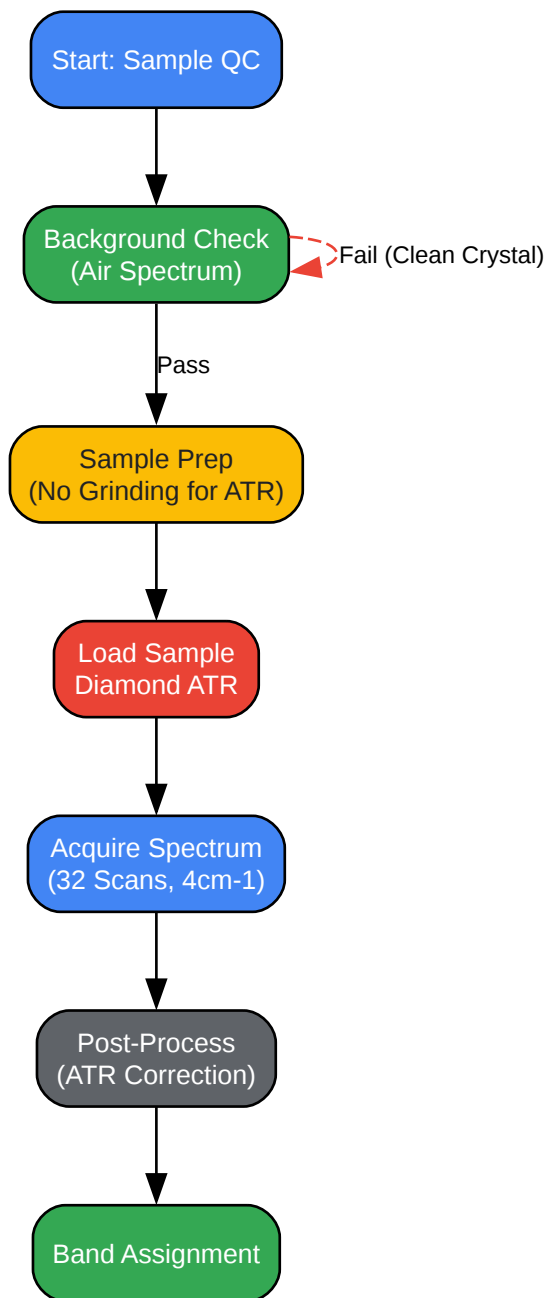


Figure 2: Validated ATR-FTIR acquisition workflow.

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Spectral Analysis & Interpretation

The spectrum of the hydrochloride salt differs markedly from the free base.[2] The disappearance of the sharp doublet (

) and appearance of the broad "Ammonium Band" is the primary confirmation of salt formation.

Band Assignment Table

Frequency Region ()	Functional Group Mode	Description & Diagnostics
3200 – 2500	Stretching	Diagnostic: Broad, complex band with multiple sub-maxima (Fermi resonance). Overlaps aromatic C-H stretches. Indicates protonated amine ().
~2920, 2850	Aliphatic C-H Stretch	Methyl group () vibrations. Often appears as "shoulders" on the broad ammonium band.[3]
1600 – 1550	Bending (Asym)	Strong band.[4] Confirms primary amine salt.[3]
1500 – 1450	Aromatic Ring Breathing	Skeletal vibrations of the benzene ring.
1380	Deformation	Methyl group symmetric deformation (Umbrella mode).
1300 – 1200	Stretching	Strong intensity.[4] Connects the ammonium group to the aromatic ring.
850 – 800	Aromatic C-H Out-of-Plane	Specific to 1,2,5-substitution pattern (isolated hydrogens).
750 – 600	Stretching	Fingerprint: Strong, broad band characteristic of aryl chlorides.

Critical Quality Attributes (CQA)

- Salt vs. Base: If sharp peaks appear at ~3400 and 3300

, the sample has degraded to the free base (hydrolysis). The spectrum must show the broad continuum < 3200

.^[3]

- Water Contamination: A broad, rounded peak centered strictly at 3400

(without the lower frequency tail of the ammonium band) indicates moisture absorption.

Troubleshooting & Validation

- Problem: Low intensity peaks in the fingerprint region (< 1000

).

- Cause: Poor contact between the crystal and the sample. Diamond ATR penetration depth decreases at higher wavenumbers but is generally shallow.

- Solution: Increase anvil pressure or grind the sample (lightly) to reduce particle size before loading.

- Problem: Sloping baseline.

- Cause: Scattering due to large particle size (Mie scattering).

- Solution: Apply "ATR Correction" algorithm in software (corrects for penetration depth dependence on wavelength).

References

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